Purine, 6-(benzylthio)-

Catalog No.
S3351994
CAS No.
724-34-5
M.F
C12H10N4S
M. Wt
242.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purine, 6-(benzylthio)-

CAS Number

724-34-5

Product Name

Purine, 6-(benzylthio)-

IUPAC Name

6-benzylsulfanyl-7H-purine

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)

InChI Key

ULIQGBPQLPCTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

Description

The exact mass of the compound Purine, 6-(benzylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purine, 6-(benzylthio)- is a chemical compound with the molecular formula C12H10N4SC_{12}H_{10}N_{4}S. It belongs to the purine family, which is a class of nitrogen-containing compounds that are fundamental to various biological processes, including DNA and RNA synthesis. The compound features a benzylthio group at the 6-position of the purine structure, which contributes to its unique properties and reactivity. The presence of sulfur in the benzylthio moiety can influence its biological activity and interactions with other molecules .

Typical of purine derivatives. Notably, it can participate in nucleophilic substitutions and coupling reactions, particularly through its reactive sites. For instance, alkylthiolation reactions have been documented where benzyl thiol reacts with purines to yield desired products . Additionally, the compound can be modified via direct C-H activation strategies, allowing for functionalization at specific positions on the purine ring .

The biological activity of Purine, 6-(benzylthio)- is significant due to its structural resemblance to natural nucleobases. It has been studied for its potential role in inhibiting enzymes involved in purine metabolism, making it a candidate for therapeutic applications. Compounds with similar structures have shown promising results against various diseases, including cancer and viral infections. The benzylthio substitution may enhance its interaction with specific biological targets, leading to increased potency compared to other purines .

The synthesis of Purine, 6-(benzylthio)- typically involves several methods:

  • Alkylthiolation: This method involves reacting a suitable purine precursor with benzyl thiol under mild conditions to introduce the benzylthio group at the 6-position. For example, using sodium methoxide as a base can facilitate this reaction .
  • Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can also be employed for synthesizing this compound. These reactions often utilize palladium or copper catalysts to promote the coupling of aryl halides or other electrophiles with activated purines .
  • Direct C-H Activation: Recent advancements have allowed for direct functionalization of the C-H bonds in purines without pre-activation steps, providing a more efficient route to synthesize derivatives like Purine, 6-(benzylthio)- .

Purine, 6-(benzylthio)- has various applications in medicinal chemistry and biochemistry:

  • Pharmaceuticals: Due to its potential inhibitory effects on enzymes involved in nucleic acid metabolism, it may serve as a lead compound for drug development against cancers and viral infections.
  • Biochemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme mechanisms and interactions within cellular pathways.
  • Research: It can be utilized in studies focusing on nucleoside modifications and their effects on biological systems .

Interaction studies involving Purine, 6-(benzylthio)- have shown that it interacts with specific enzymes related to purine metabolism. For instance, it may inhibit enzymes such as xanthine oxidase or adenosine deaminase, which are crucial in nucleotide metabolism. These interactions can lead to altered metabolic pathways within cells, providing insights into potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with Purine, 6-(benzylthio)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-AminopurineAmino group at position 6Known for its role in nucleic acid synthesis
6-BenzylaminopurineBenzylamine group at position 6Acts as a plant growth regulator
6-MercaptopurineThiol group at position 6Used as an immunosuppressive drug
9-Benzyl-6-thiopurineBenzyl group at position 9Exhibits unique reactivity due to thiol substitution

Purine, 6-(benzylthio)- is distinct due to its specific benzylthio substitution rather than amino or mercapto groups found in other compounds. This substitution may enhance its biological activity and alter its interaction profile with enzymes compared to similar purines .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.06261751 g/mol

Monoisotopic Mass

242.06261751 g/mol

Heavy Atom Count

17

Other CAS

724-34-5

Wikipedia

Purine, 6-(benzylthio)-

Dates

Modify: 2023-07-26

Explore Compound Types